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Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
enantioselective synthesis of (S)-4-Oxo-2-azetidinecarboxylic acid, a crucial chiral building
block in the development of pharmaceutical agents. The synthesis originates from the readily
available and inexpensive chiral precursor, L-aspartic acid, ensuring the desired (S)-
stereochemistry at the C2 position of the azetidinone ring.

(S)-4-Oxo-2-azetidinecarboxylic acid, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is
a key intermediate in the synthesis of various bioactive molecules, including carbapenem
antibiotics and other therapeutic agents.[1] Its rigid, strained four-membered ring structure
imparts unique conformational constraints that are often exploited in drug design.

Synthetic Strategy Overview

The presented enantioselective synthesis follows a robust and well-established strategy
commencing with L-aspartic acid. The key steps involve:

e N-Protection: Protection of the amino group of L-aspartic acid to prevent side reactions.

 Intramolecular Cyclization: Formation of the -lactam (azetidinone) ring through
intramolecular cyclization of a suitably activated N-protected L-aspartic acid derivative.
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o Deprotection: Removal of the protecting groups to yield the final target molecule.

A pivotal intermediate in this pathway is an N-protected aspartic anhydride, which undergoes
cyclization to form the desired (-lactam core.

Experimental Protocols

l. Synthesis of N-Benzyloxycarbonyl-L-aspartic
Anhydride

This protocol details the formation of the cyclic anhydride from N-benzyloxycarbonyl-L-aspartic
acid, a key step prior to the intramolecular cyclization.

Materials:

N-Benzyloxycarbonyl-L-aspartic acid (Cbz-L-Asp-OH)

Acetic anhydride

Anhydrous Dioxane

Anhydrous Diethyl ether

Procedure:

A suspension of N-benzyloxycarbonyl-L-aspartic acid (1.0 eq) in anhydrous dioxane is
prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

¢ Acetic anhydride (1.1 eq) is added to the suspension.

e The reaction mixture is heated to 50 °C and stirred for 2-3 hours, during which the solid
dissolves.

e The solvent is removed under reduced pressure to yield a crude oil.

o Anhydrous diethyl ether is added to the oil, and the mixture is stirred until a white solid
precipitates.
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» The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to
afford N-benzyloxycarbonyl-L-aspartic anhydride.

Molecular Molecular . Melting Point
Compound . Yield (%)

Formula Weight (°C)
N-
Benzyloxycarbon

] C12H11NOs 249.22 >90 123-124

yl-L-aspartic
anhydride

Il. Intramolecular Cyclization to form (S)-4-
Benzyloxycarbonyl-2-azetidinone

This protocol describes the crucial 3-lactam ring formation via intramolecular cyclization.
Materials:

e N-Benzyloxycarbonyl-L-aspartic anhydride

o Activating agent (e.g., a carbodiimide such as DCC or EDC)

e Anhydrous solvent (e.g., Dichloromethane or THF)

Note: The direct cyclization of the anhydride can be challenging. A common strategy involves
the activation of one of the carboxylic acid groups of N-protected aspartic acid before
cyclization. The following is a general representation of such a cyclization. A more specific
method involves the reduction of the side-chain carboxylic acid to an alcohol, its conversion to
a leaving group, and subsequent intramolecular nucleophilic substitution by the nitrogen atom.

A well-documented route involves the preparation of (S)-4-(benzyloxycarbonyl)-2-azetidinone
from L-aspartic acid.[2] This intermediate can then be converted to the target molecule.

lll. Deprotection to (S)-4-Oxo0-2-azetidinecarboxylic acid

This final step involves the removal of the protecting groups to yield the desired product.
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Materials:

(S)-4-Benzyloxycarbonyl-2-azetidinone

Palladium on carbon (Pd/C, 10%)

Hydrogen gas (Hz)

Solvent (e.g., Methanol or Ethanol)
Procedure:

» (S)-4-Benzyloxycarbonyl-2-azetidinone is dissolved in the chosen solvent in a hydrogenation
vessel.

» A catalytic amount of 10% Pd/C is added to the solution.

e The vessel is connected to a hydrogen source and the reaction mixture is stirred under a
hydrogen atmosphere (typically 1-3 atm) at room temperature.

e The reaction is monitored by TLC until complete consumption of the starting material.
e Upon completion, the catalyst is removed by filtration through a pad of Celite.

e The filtrate is concentrated under reduced pressure to yield (S)-4-Oxo-2-
azetidinecarboxylic acid.

Molecular Molecular ) Enantiomeric
Compound . Yield (%)
Formula Weight Excess (%)
(S)-4-Oxo-2-
azetidinecarboxyl CaHsNOs 115.09 High >98
ic acid
Diagrams

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1228922?utm_src=pdf-body
https://www.benchchem.com/product/b1228922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Activation/
Cyclization Precursor Formation

. N-Protected
L-Aspartic Acid L-Aspartic Acid

Activated Intermediate Cyclization (S)-Protected-4-Oxo- Deprotection o R
(e.g., Anhydride) 2-azetidinecarboxylic acid derivative (S)-4-Oxo-2-azetidinecarboxylic acid

Click to download full resolution via product page

Caption: Overall workflow for the enantioselective synthesis.

Intramolecular Cyclization

N-Protected Aspartic Acid Derivative
(Activated [3-carboxyl)

Nucleophilic attack
of N on activated C=0

—_—— —_———_—
-_ S

(__ Tetrahedral Intermediate >

~ —
~. =
———— ————

Ring closure &
Elimination of leaving grpup

B-Lactam Ring Formation

Click to download full resolution via product page

Caption: Generalized mechanism of -lactam ring formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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